4,4'-Diamino-5,5'-dihydroxybiphenyl-2,2'-dicarboxylic acid
Description
4,4'-Diamino-5,5'-dihydroxybiphenyl-2,2'-dicarboxylic acid (C₁₆H₁₄N₂O₆) is a biphenyl-derived compound featuring two amino (-NH₂), two hydroxyl (-OH), and two carboxylic acid (-COOH) groups symmetrically positioned on the biphenyl core. This unique arrangement of functional groups imparts versatile coordination capabilities, making it a candidate for applications in metal-organic frameworks (MOFs), catalysis, and biodegradable polymers. The amino and hydroxyl groups enhance its ability to form hydrogen bonds and coordinate with metal ions, while the carboxylic acid groups enable strong interactions with metal clusters in MOF synthesis .
Properties
IUPAC Name |
5-amino-2-(4-amino-2-carboxy-5-hydroxyphenyl)-4-hydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O6/c15-9-1-7(13(19)20)5(3-11(9)17)6-4-12(18)10(16)2-8(6)14(21)22/h1-4,17-18H,15-16H2,(H,19,20)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHMDLCTSDBBPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)N)C(=O)O)C2=CC(=C(C=C2C(=O)O)N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283247 | |
| Record name | NSC30650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6326-53-0 | |
| Record name | NSC30650 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30650 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC30650 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,4’-Diamino-5,5’-dihydroxybiphenyl-2,2’-dicarboxylic acid typically involves the reduction of 3-nitrobenzoic acid with zinc dust and sodium hydroxide solution to form a hydrazo compound. This intermediate is then rearranged using hydrochloric acid to form the dihydrochloride salt, which is subsequently converted to the desired product .
Chemical Reactions Analysis
4,4’-Diamino-5,5’-dihydroxybiphenyl-2,2’-dicarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino groups to amines or other reduced forms.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Condensation: The carboxylic acid groups can undergo condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and condensation reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-Diamino-5,5’-dihydroxybiphenyl-2,2’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules
Biological Activity
The compound 4,4'-Diamino-5,5'-dihydroxybiphenyl-2,2'-dicarboxylic acid (often referred to as DADHBA) is a significant organic molecule with various biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
DADHBA is characterized by its biphenyl structure with two amino groups and two hydroxyl groups, along with two carboxylic acid functional groups. This unique structure contributes to its reactivity and biological interactions.
Chemical Structure
- Molecular Formula : CHNO
- Molecular Weight : 306.27 g/mol
- IUPAC Name : 4,4'-Diamino-5,5'-dihydroxy-2,2'-biphenyl-2,2'-dicarboxylic acid
Antioxidant Activity
DADHBA exhibits significant antioxidant properties. Research indicates that it can scavenge free radicals and reduce oxidative stress in cellular environments. This effect is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Antimicrobial Activity
Studies have shown that DADHBA possesses antimicrobial properties against various pathogenic bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Candida albicans | 30 µg/mL |
Anticancer Activity
DADHBA has demonstrated promising anticancer activity in vitro against several cancer cell lines. It appears to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study: Breast Cancer Cell Lines
In a study involving MCF-7 breast cancer cells:
- IC : 15 µM after 48 hours of treatment.
- Mechanism: Induction of apoptosis via mitochondrial pathway activation.
Anti-inflammatory Effects
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating inflammatory diseases.
Research Findings
In vitro studies showed that DADHBA reduced TNF-alpha levels by up to 70% at a concentration of 10 µg/mL compared to control groups.
The biological activities of DADHBA can be attributed to several mechanisms:
- Antioxidant Mechanism : DADHBA donates electrons to free radicals, neutralizing them and preventing cellular damage.
- Membrane Disruption : The amphiphilic nature of the compound allows it to integrate into microbial membranes, leading to cell lysis.
- Apoptosis Induction : Activation of caspase pathways in cancer cells leads to programmed cell death.
- Cytokine Inhibition : DADHBA interferes with signaling pathways that promote inflammation.
Comparison with Similar Compounds
Research Findings and Data
CO₂ Adsorption in MOFs :
- Al-MOFs incorporating 15% BipyDC (2,2′-bipyridine-5,5′-dicarboxylic acid) showed a 22% increase in CO₂ uptake compared to pure BPDC frameworks, attributed to enhanced Lewis acid-base interactions . The target compound’s amino groups could further improve adsorption via chemisorption mechanisms.
Thermal Stability :
Electrochemical Performance :
- Ru(II) complexes with bipyridine-4,4′-dicarboxylic acid achieve 11.5% solar-to-energy conversion efficiency in dye-sensitized solar cells, outperforming carboxylate-free analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
